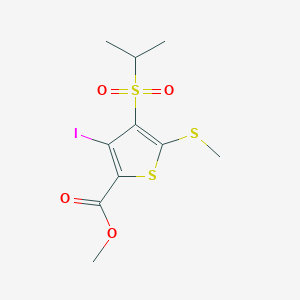

Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glucovanilline : est un composé naturel présent dans l'espèce d'orchidée Vanilla planifolia. Il sert de précurseur glucosylé de la vanilline, qui est responsable de la saveur et de l'arôme caractéristiques de la vanille. La glucovanilline est un glycoside, plus précisément un glucoside, et sa structure chimique est constituée d'un fragment de glucose attaché à la vanilline.

Méthodes De Préparation

a. Extraction naturelle :

- La glucovanilline peut être extraite des gousses de graines (également appelées "gousses de vanille vertes mûres") de Vanilla planifolia.

- Au cours du processus de séchage, les activités enzymatiques impliquant la dégradation de la paroi cellulaire et l'hydrolyse de la glucovanilline la transforment en vanilline .

- La production industrielle de la vanilline implique la conversion de la glucovanilline en vanilline.

- Les processus enzymatiques jouent un rôle essentiel dans cette transformation, ce qui en fait une méthode durable et efficace pour la production de vanilline.

Analyse Des Réactions Chimiques

a. Transformation en vanilline :

- La principale transformation chimique de la glucovanilline se produit par hydrolyse enzymatique.

- Les enzymes rompent la liaison glycosidique entre le glucose et la vanilline, ce qui libère la vanilline.

- Les réactifs couramment utilisés comprennent des enzymes telles que les β-glucosidases.

- Le principal produit de cette réaction est la vanilline , le composé aromatique responsable du parfum et de la saveur caractéristiques de la vanille.

4. Applications de la recherche scientifique

La glucovanilline trouve des applications dans divers domaines scientifiques :

Industrie des arômes et des parfums : En tant que précurseur de la vanilline, elle contribue à l'arôme délicieux de vanille dans les aliments, les boissons et les parfums.

Médecine et santé : La recherche explore ses avantages potentiels pour la santé, notamment ses propriétés antioxydantes et ses effets thérapeutiques potentiels.

Études biologiques : Comprendre sa conversion enzymatique éclaire le métabolisme des glycosides et les voies enzymatiques.

5. Mécanisme d'action

- Le mécanisme d'action de la glucovanilline réside dans sa transformation enzymatique en vanilline.

- La vanilline interagit avec les récepteurs du goût et contribue à la perception de la douceur et de la saveur.

Applications De Recherche Scientifique

Glucovanillin finds applications in various scientific fields:

Flavor and Fragrance Industry: As the precursor to vanillin, it contributes to the delightful vanilla aroma in foods, beverages, and perfumes.

Medicine and Health: Research explores its potential health benefits, including antioxidant properties and potential therapeutic effects.

Biological Studies: Understanding its enzymatic conversion sheds light on glycoside metabolism and enzymatic pathways.

Mécanisme D'action

- Glucovanillin’s mechanism of action lies in its enzymatic transformation to vanillin.

- Vanillin interacts with taste receptors and contributes to the perception of sweetness and flavor.

Comparaison Avec Des Composés Similaires

- La glucovanilline se distingue par son rôle de précurseur de la vanilline.

- Des composés similaires comprennent d'autres glycosides et précurseurs aromatiques présents dans les sources naturelles.

Propriétés

IUPAC Name |

methyl 3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVTWHIJTPKSOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381065 |

Source

|

| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-13-8 |

Source

|

| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)